molecular formula C23H23F3N4O B2989630 (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251677-67-4

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2989630
CAS RN: 1251677-67-4
M. Wt: 428.459
InChI Key: KDAFHQNNVVUVIN-UHFFFAOYSA-N
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Description

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction

Research has identified a series of compounds, including naphthalen-4-yl)(phenyl)methanones, as potent inducers of apoptosis through proprietary cell- and caspase-based high-throughput screening assays. These compounds, such as (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, have demonstrated significant potency in inducing apoptosis in various cell lines, showcasing their potential in cancer research and therapy (Jiang et al., 2008).

Anticancer Activity

A novel naphthyridine derivative has shown promising anticancer activity in human malignant melanoma A375 cells through mechanisms involving necroptosis at low concentrations and apoptosis at high concentrations. This highlights its potential as a chemical substance for melanoma treatment and underlines the importance of naphthyridine derivatives in oncological research (Kong et al., 2018).

Radioligand Development for PET Imaging

Carbon-11-labeled aminoalkylindole derivatives have been developed as potential cannabinoid receptor radioligands for PET imaging, specifically aimed at alcohol abuse studies. Such compounds offer a valuable tool for understanding the neurochemical mechanisms underlying substance abuse and addiction (Gao et al., 2014).

Material Science Applications

In material science, naphthalene-ring containing compounds have been utilized to create thermally stable polyamides. These novel polyamides exhibit good solubility and thermal stability, making them suitable for advanced materials applications, such as in electronics and aerospace (Mehdipour‐Ataei et al., 2005).

Chemical Synthesis Innovations

The research has also focused on the synthesis of novel compounds through various chemical reactions, including rearrangements and intramolecular rearrangements, highlighting the versatility of naphthyridine derivatives in synthetic chemistry. These studies contribute to the development of new synthetic methodologies and the discovery of new compounds with potential applications across different fields of chemistry and pharmacology (Chang et al., 2006; Jing et al., 2018).

properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c1-14-8-10-30(11-9-14)22(31)19-13-27-21-18(7-6-15(2)28-21)20(19)29-17-5-3-4-16(12-17)23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFHQNNVVUVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(F)(F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

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